molecular formula C6H8ClN3O B1366660 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide CAS No. 957261-64-2

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B1366660
CAS No.: 957261-64-2
M. Wt: 173.6 g/mol
InChI Key: JKMBFTFWNDHJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(1-methylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-10-4-5(3-8-10)9-6(11)2-7/h3-4H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMBFTFWNDHJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424503
Record name 2-chloro-N-(1-methylpyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957261-64-2
Record name 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957261-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(1-methylpyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.